3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione
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Overview
Description
3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused furan and pyrimidine ring system, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through a one-pot condensation reaction involving 2-amino furans and pyrroles. This method provides a mild and efficient route to access the desired heterocyclic scaffold . The reaction typically involves the use of a suitable catalyst and solvent under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted furo[2,3-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine
- 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine
- 2-substituted 3-amino-6,6-dimethyl-5,6-dihydro-8H-pyrano[4’,3’:4,5]-and 5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-ones
Uniqueness
3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific ring structure and the presence of both furan and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
21004-28-4 |
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Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3,6-dimethyl-5,6-dihydro-1H-furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O3/c1-4-3-5-6(13-4)9-8(12)10(2)7(5)11/h4H,3H2,1-2H3,(H,9,12) |
InChI Key |
QFGGQTWWXKIIEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)NC(=O)N(C2=O)C |
Origin of Product |
United States |
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